2-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole
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Overview
Description
2-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole is a useful research compound. Its molecular formula is C16H13N5S2 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole is 339.06123778 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including CBKinase1_008683, have demonstrated significant antimicrobial properties. Researchers have investigated their effectiveness against various bacteria, fungi, and other pathogens. CBKinase1_008683 may serve as a potential lead compound for developing novel antimicrobial agents .
Anticancer Potential
CBKinase1_008683 exhibits anticancer activity, making it a promising candidate for cancer therapy. Studies have explored its effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. Researchers are investigating its mechanism of action and potential synergies with existing chemotherapeutic agents .
Antioxidant Properties
Thiazoles, including CBKinase1_008683, possess antioxidant properties. These compounds scavenge free radicals and protect cells from oxidative damage. CBKinase1_008683 may contribute to cellular health by reducing oxidative stress .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. CBKinase1_008683 has been studied for its anti-inflammatory potential. Researchers are exploring its impact on inflammatory pathways and its ability to modulate immune responses .
Neuroprotective Applications
Thiazole derivatives, including CBKinase1_008683, have shown neuroprotective effects. These compounds may help prevent neurodegenerative diseases by preserving neuronal function and reducing oxidative stress in the brain .
Antiviral Activity
CBKinase1_008683 may exhibit antiviral properties. Researchers are investigating its efficacy against specific viruses, including HIV and herpes simplex virus. Understanding its mode of action could lead to the development of novel antiviral drugs .
Other Potential Applications
Beyond the mentioned fields, CBKinase1_008683 might have applications in drug design, catalysis, and materials science. Its unique chemical structure opens up possibilities for diverse uses .
Ibrahim, S. A., & Rizk, H. F. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. In Azoles - Synthesis, Properties, Applications and Perspectives (pp. 1-22). IntechOpen. DOI: 10.5772/intechopen.93037
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various biological targets, such as enzymes and receptors, leading to a broad range of biological activities .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as hydrogen bonding or hydrophobic interactions . These interactions can lead to changes in the target’s function, potentially resulting in therapeutic effects .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular level, potentially leading to therapeutic benefits .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
properties
IUPAC Name |
2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5S2/c1-21-15(11-5-4-8-17-9-11)19-20-16(21)22-10-14-18-12-6-2-3-7-13(12)23-14/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEUXIBJGFLMMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=NC3=CC=CC=C3S2)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.